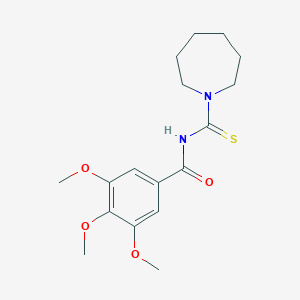![molecular formula C16H17N3O5S2 B467479 N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea CAS No. 642957-62-8](/img/structure/B467479.png)
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed to treat edema and hypertension. Furosemide is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the Loop of Henle in the kidneys. This results in increased urine output and decreased fluid accumulation in the body.
Wirkmechanismus
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the Loop of Henle. This results in increased excretion of sodium, chloride, and water, leading to decreased fluid accumulation in the body. This compound also has vasodilatory effects that can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypomagnesemia. This compound can also cause metabolic alkalosis due to increased excretion of hydrogen ions. In addition, this compound can cause ototoxicity, particularly when used in high doses or in combination with other ototoxic drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has a number of advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetic profile. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for use in laboratory experiments. It can cause electrolyte imbalances and other physiological effects that may confound experimental results. In addition, this compound may not be suitable for use in certain experimental models, such as those that involve the study of renal function.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is the development of new formulations or delivery systems that could improve the efficacy and safety of the drug. Another area of interest is the study of this compound in combination with other drugs for the treatment of various conditions. Additionally, there is ongoing research into the mechanisms of this compound-induced ototoxicity and potential strategies for mitigating this side effect.
Synthesemethoden
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in treating a variety of conditions such as congestive heart failure, pulmonary edema, and liver cirrhosis. This compound has also been used in the treatment of hypertension, although it is not typically the first-line therapy for this condition.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCDDWJXNAULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea](/img/structure/B467442.png)

![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)


![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)
![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)



![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)
